Methyl 2-amino-3-(4,4-difluorocyclohexyl)propanoate
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Overview
Description
Methyl 2-amino-3-(4,4-difluorocyclohexyl)propanoate is a chemical compound with the molecular formula C10H17F2NO2 and a molecular weight of 221.24 g/mol . This compound is characterized by the presence of a cyclohexyl ring substituted with two fluorine atoms and an amino group attached to a propanoate ester.
Preparation Methods
The synthesis of Methyl 2-amino-3-(4,4-difluorocyclohexyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4,4-difluorocyclohexanone.
Amination: The 4,4-difluorocyclohexanone undergoes amination to introduce the amino group.
Esterification: The resulting amino compound is then esterified with methyl propanoate under acidic or basic conditions to yield the final product.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Methyl 2-amino-3-(4,4-difluorocyclohexyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms on the cyclohexyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-amino-3-(4,4-difluorocyclohexyl)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(4,4-difluorocyclohexyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. The fluorine atoms enhance the compound’s stability and bioavailability by increasing its lipophilicity and resistance to metabolic degradation .
Comparison with Similar Compounds
Methyl 2-amino-3-(4,4-difluorocyclohexyl)propanoate can be compared with similar compounds such as:
Methyl 2-amino-3-(4-fluorocyclohexyl)propanoate: This compound has only one fluorine atom on the cyclohexyl ring, which may affect its chemical reactivity and biological activity.
Methyl 2-amino-3-(4,4-dichlorocyclohexyl)propanoate: The presence of chlorine atoms instead of fluorine can lead to different physicochemical properties and reactivity.
Methyl 2-amino-3-(cyclohexyl)propanoate: The absence of halogen atoms on the cyclohexyl ring makes this compound less stable and less lipophilic compared to its fluorinated analog.
These comparisons highlight the unique properties of this compound, such as its enhanced stability and bioavailability due to the presence of fluorine atoms.
Properties
Molecular Formula |
C10H17F2NO2 |
---|---|
Molecular Weight |
221.24 g/mol |
IUPAC Name |
methyl 2-amino-3-(4,4-difluorocyclohexyl)propanoate |
InChI |
InChI=1S/C10H17F2NO2/c1-15-9(14)8(13)6-7-2-4-10(11,12)5-3-7/h7-8H,2-6,13H2,1H3 |
InChI Key |
XEVWWKZHDROVTG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1CCC(CC1)(F)F)N |
Origin of Product |
United States |
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